tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of carbamate, featuring a tert-butyl group and a cyclohexyl ring with an amino substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays .
Medicine: In pharmaceutical research, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
- Benzyl (trans-4-aminocyclohexyl)carbamate
Comparison: Compared to these similar compounds, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride has a unique structural feature with the cis-configuration and the presence of a methyl group on the cyclohexyl ring. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it distinct in its applications and properties .
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12;/h9H,5-8,13H2,1-4H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXPOIMKCDYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)NC(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.